5-(5-Bromo-2-Thienyl)-1H-Tetrazole
Overview
Description
5-(5-Bromo-2-Thienyl)-1H-Tetrazole: is an organic compound that belongs to the class of heterocyclic compounds It features a tetrazole ring substituted with a 5-bromo-2-thienyl group
Mechanism of Action
Target of Action
A compound with a similar structure, 5,10,15-tris(5-bromo-2-thienyl),20(phenylcarboxy)porphyrin, has been studied for its photodynamic therapy activity against mcf-7 breast cancer cells .
Mode of Action
The related compound mentioned above was found to have photophysical and photochemical properties, such as singlet oxygen quantum yield, fluorescence quantum yield, and triplet lifetime . These properties suggest that it might interact with its targets through photochemical reactions.
Biochemical Pathways
The related compound’s photodynamic therapy activity suggests that it might affect pathways related to cellular response to light and oxygen .
Result of Action
The related compound’s photodynamic therapy activity suggests that it might induce cellular damage in cancer cells when exposed to light .
Action Environment
The related compound’s photodynamic therapy activity suggests that light exposure might be a significant environmental factor influencing its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromo-2-Thienyl)-1H-Tetrazole typically involves the reaction of 5-bromo-2-thiophenecarboxylic acid with sodium azide under acidic conditions to form the tetrazole ring. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving the use of industrial-grade reagents and solvents. The reaction conditions would be carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-(5-Bromo-2-Thienyl)-1H-Tetrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the thiophene ring.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophene derivatives, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
Chemistry
In chemistry, 5-(5-Bromo-2-Thienyl)-1H-Tetrazole is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and other therapeutic applications.
Medicine
In medicine, this compound is explored for its potential as a pharmaceutical intermediate. Its ability to interact with biological targets makes it a valuable compound for the development of new drugs.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as conductive polymers and organic semiconductors. Its unique electronic properties make it suitable for applications in electronic devices and sensors.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-Thienylboronic Acid
- 5-Bromo-2-Thienylzinc Bromide
- (Z)-(5-Bromo-2-Thienyl)ethanone Oxime
- 4,7-Bis(2-bromo-5-thienyl)-2,1,3-benzothiadiazole
Uniqueness
5-(5-Bromo-2-Thienyl)-1H-Tetrazole is unique due to the presence of both a bromine-substituted thiophene ring and a tetrazole ring. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its value in scientific research.
Properties
IUPAC Name |
5-(5-bromothiophen-2-yl)-2H-tetrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4S/c6-4-2-1-3(11-4)5-7-9-10-8-5/h1-2H,(H,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJHHXCMGAACACG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C2=NNN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427387 | |
Record name | 5-(5-Bromo-2-Thienyl)-1H-Tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
211943-12-3 | |
Record name | 5-(5-Bromo-2-Thienyl)-1H-Tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(5-Bromo-2-thienyl)-1H-tetrazole solution | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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